
MAGE-3 (112-120)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Melanoma-associated antigen 3; MAGE-3
Scientific Research Applications
Adoptive T-Cell Therapy
Adoptive T-cell therapy utilizing TCRs specific to MAGE-3 (112-120) has shown promise in clinical settings. Research has demonstrated that T cells engineered to express TCRs targeting this epitope can effectively recognize and kill tumor cells expressing MAGE-A3.
- Case Study: Clinical Trial Outcomes
TCR Engineering and Optimization
The development of high-affinity TCRs targeting MAGE-3 (112-120) is critical for enhancing therapeutic efficacy. Researchers have focused on engineering TCRs to improve their specificity and reduce off-target effects.
- Innovative Approaches
Chimeric Antigen Receptors (CARs)
CAR-T cell therapy represents another promising avenue for targeting MAGE-A3. CARs designed to recognize the MAGE-3 (112-120) epitope have been developed, offering an alternative strategy to conventional TCR-based therapies.
- Comparative Efficacy
Table 1: Summary of MAGE-A3 Targeting Strategies
Strategy | Description | Clinical Outcome |
---|---|---|
Adoptive T-cell Therapy | Use of autologous TCR-engineered T cells targeting MAGE-3 (112-120) | Clinical regression in 5 out of 9 patients |
Humanized TCR Development | Engineering high-affinity humanized TCRs for enhanced specificity | Improved anti-tumor activity |
CAR-T Therapy | Development of CARs targeting MAGE-3 for direct tumor cell killing | High selectivity with reduced off-target effects |
Challenges and Future Directions
Despite the promising applications of MAGE-3 (112-120), challenges remain, particularly concerning neurotoxicity observed in some clinical trials. Investigations have suggested that this may be related to off-target activity against closely related peptides like MAGE-A12 . Future research should focus on:
- Improving Specificity : Further engineering efforts are needed to enhance the selectivity of both TCRs and CARs to minimize adverse effects.
- Expanding Clinical Trials : Larger-scale trials are essential to validate the efficacy and safety profiles of these therapies across diverse cancer types.
Properties
sequence |
KVAELVHFL |
---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanoma-associated antigen 3 (112-120); MAGE-3 (112-120) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.